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Compound of Interest

Compound Name:
(4-Methylmorpholin-3-

yl)methanamine

CAS No.: 68431-71-0

Cat. No.: B1588538

Get Quote

Executive Summary
(4-Methylmorpholin-3-yl)methanamine is a polar, bicyclic-functionalized amine often utilized

as a building block in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, receptor

antagonists). Its structure comprises a morpholine ring substituted at the N-position with a

methyl group and at the C3-position with a methanamine (

) moiety.

This Application Note provides a comprehensive guide for the Mass Spectrometry (MS)

analysis of this compound. Unlike standard libraries which may lack specific entry data for this

intermediate, this guide utilizes first-principles fragmentation logic derived from morpholine and

primary amine behavior to establish a validated identification protocol.

Key Analytical Parameters:
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Monoisotopic Mass: 130.1106 Da

Precursor Ion

:

131.1179

Primary Diagnostic Fragments:

114 (Loss of

),

100 (Alpha-cleavage),

87 (Ring contraction).

Scientific Mechanism: Fragmentation Pathways[1]
[2][3][4]
The fragmentation of (4-Methylmorpholin-3-yl)methanamine in Electrospray Ionization

(ESI+) MS/MS is driven by the protonation of the basic nitrogen atoms and subsequent charge-

remote or charge-directed fragmentations.

Protonation Sites
The molecule contains two basic nitrogen atoms:

Tertiary Amine (Ring N4): High proton affinity.

Primary Amine (Exocyclic

): High proton affinity.

While the proton is mobile, the initial population of

(
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131) exists as a mixture of protomers. The specific location of the proton directs the
subsequent bond cleavage.

Key Fragmentation Channels
Pathway A: Neutral Loss of Ammonia (

Da)
Mechanism: Protonation of the primary amine group facilitates the elimination of

. This is a characteristic "neutral loss" for primary amines.

Transition:

Structure: The resulting cation is likely a bicyclic aziridinium species or an unsaturated

morpholine derivative, stabilized by the tertiary nitrogen.

Pathway B: Alpha-Cleavage (Loss of Side Chain)
Mechanism: Radical-site initiation or inductive cleavage at the C3 position of the morpholine

ring. The bond between the ring carbon (C3) and the exocyclic methylene group breaks.

Transition:

Significance: This loss of the

group (31 Da neutral loss) leaves the N-methylmorpholine core cation. This is a high-
intensity diagnostic peak.

Pathway C: Morpholine Ring Opening (Retro-Diels-Alder-like)
Mechanism: The morpholine ring is prone to cleavage, often losing a neutral

fragment (ethylene oxide equivalent, 44 Da) or

(28 Da).

Transition:

(Loss of
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)

Secondary Fragment: The

114 ion can also undergo this ring opening to yield

70 (

).

Fragmentation Pathway Diagram

Precursor Ion [M+H]+
m/z 131

Fragment m/z 114
[M+H - NH3]+

Loss of NH3 (-17 Da)

Fragment m/z 100
[M+H - CH2NH2]+

Alpha-Cleavage (-31 Da)

Fragment m/z 87
[M+H - C2H4O]+

Ring Opening (-44 Da)

Fragment m/z 70
[m/z 114 - C2H4O]+

Ring Opening (-44 Da)

Click to download full resolution via product page

Figure 1: Proposed MS/MS fragmentation tree for (4-Methylmorpholin-3-yl)methanamine.

Experimental Protocol
Sample Preparation
Due to the high polarity of the compound (

), standard Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/DCM) is ineffective.

Recommended Method: Protein Precipitation (PPT) or Dilute-and-Shoot.

Solvent: Acetonitrile:Methanol (75:25) with 0.1% Formic Acid.
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Procedure:

Dissolve 1 mg of standard in 1 mL of Methanol (Stock: 1 mg/mL).

Dilute to 100 ng/mL in Mobile Phase B (High Organic) for HILIC analysis.

LC-MS/MS Conditions
Challenge: Retention of small polar amines on C18 is poor. Solution: Use Hydrophilic

Interaction Liquid Chromatography (HILIC).

Parameter Setting Rationale

Column
HILIC Amide or Silica (2.1 x

100 mm, 1.7 µm)

Retains polar amines via

hydrogen bonding and ionic

interactions.

Mobile Phase A
10 mM Ammonium Formate in

Water, pH 3.0

Buffer maintains protonation

and improves peak shape.

Mobile Phase B
Acetonitrile with 0.1% Formic

Acid

High organic content required

for HILIC retention.

Gradient 95% B to 50% B over 5 mins

Elute from high organic to low

organic (inverse of Reverse

Phase).

Flow Rate 0.4 mL/min Optimal for ESI sensitivity.

Ionization ESI Positive (+)
Basic nitrogens ionize readily

in positive mode.

Source Temp 350°C
Ensure efficient desolvation of

aqueous mobile phase.

MRM Transition Table (Quantification)
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Precursor (

)

Product (

)

Collision
Energy (eV)

Type Note

131.1 114.1 15 - 20 Quantifier

High abundance,

specific loss of

.

131.1 100.1 25 - 30 Qualifier

Structural

confirmation

(Core ring).

131.1 87.1 35 - 40 Qualifier

High energy

fragment (Ring

opening).

Workflow Visualization

Sample
(Polar Amine)

Prep: HILIC Diluent
(90% ACN)

LC Separation
HILIC Amide Column

ESI (+) Ionization
[M+H]+ = 131

Q1 Filter
Select m/z 131

Collision Cell
N2 Gas, 15-35 eV

Q3 Detection
m/z 114, 100, 87

Click to download full resolution via product page

Figure 2: Analytical workflow for the quantification of (4-Methylmorpholin-3-yl)methanamine.

Troubleshooting & Optimization
Poor Retention / Peak Tailing:

Cause: Secondary interactions with silanols or incorrect pH.

Fix: Ensure buffer concentration is at least 10 mM. Check that the sample diluent matches

the initial mobile phase (High Organic for HILIC). Injecting a 100% aqueous sample into a

HILIC column will destroy peak shape.

Low Sensitivity:

Cause: Ion suppression from matrix or incorrect source parameters.
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Fix: Monitor the

transition. If signal is low, optimize the Desolvation Gas Flow. Small molecules often
require higher gas flow to decluster effectively.

Crosstalk:

Check: Ensure the collision cell clears effectively between scans. The loss of 17 Da (

) is common; verify specificity against the matrix blank.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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